molecular formula C14H19FN2O3 B14837668 Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-YL)ethylcarbamate

Cat. No.: B14837668
M. Wt: 282.31 g/mol
InChI Key: QGYMGKWWNCHEAV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an acetyl group, and a fluoropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-acetyl-4-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The fluoropyridinyl moiety can interact with enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

tert-butyl N-[2-(6-acetyl-4-fluoropyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H19FN2O3/c1-9(18)12-8-10(15)7-11(17-12)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)

InChI Key

QGYMGKWWNCHEAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)F

Origin of Product

United States

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